molecular formula C9H7ClN2O B14908947 6-Chloro-5-methylquinazolin-4(3H)-one

6-Chloro-5-methylquinazolin-4(3H)-one

Cat. No.: B14908947
M. Wt: 194.62 g/mol
InChI Key: PDMQJWUCFDZHFA-UHFFFAOYSA-N
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Description

6-Chloro-5-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a chloro group at position 6 and a methyl group at position 5 on the bicyclic quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their versatility in drug design.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7ClN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)

InChI Key

PDMQJWUCFDZHFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Quinazolinone Derivatives with Varied Substituents

5-Nitroquinazolin-4(3H)-one
  • Structure : Nitro group at position 5 (vs. chloro at 6 and methyl at 5 in the target compound).
  • Crystallographic studies reveal planar geometry with intermolecular hydrogen bonds, which may influence solubility and packing efficiency .
6-Iodo-2-phenoxymethylquinazolin-4(3H)-one
  • Structure: Iodo at position 6 and phenoxymethyl at position 2.
  • Phenoxymethyl at position 2 adds bulkiness, which could enhance lipophilicity and antitumor activity, as seen in related aryl quinazolinones .

Table 1: Structural and Synthetic Comparison of Quinazolinones

Compound Substituents (Position) Synthesis Method Key Properties
6-Chloro-5-methylquinazolin-4(3H)-one Cl (6), Me (5) Chloroesters, DMF, KI catalyst Not specified
5-Nitroquinazolin-4(3H)-one NO₂ (5) Unspecified Planar crystal structure
6-Iodo-2-phenoxymethylquinazolin-4(3H)-one I (6), phenoxymethyl (2) Hydrazine hydrate reflux in n-butanol Antitumor potential

Fused Heterocyclic Derivatives

Triazolo-Fused Quinazolines
  • Example : 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
    • Structure : Triazolo ring fused at positions 4,3-c, with cinnamoyl at position 6 and methyl at position 3.
    • Key Differences :
  • Cinnamoyl groups introduce π-π stacking capabilities, which may improve pharmacokinetic properties .
Thiazolo-Fused Quinazolines
  • Example: Thiazolo[3,2-a]quinazolin-5(4H)-one Structure: Thiazole ring fused to quinazolinone. Key Differences:
  • Sulfur in the thiazole ring contributes to distinct electronic effects and metabolic stability compared to chloro-methyl substituents.
  • Synthesis involves condensation with thiols, differing from the target compound’s chloroester-based route .

Table 2: Fused Heterocycles Comparison

Compound Fused Ring Substituents Synthesis Approach
Triazolo[4,3-c]quinazolin-5(6H)-one Triazolo Cinnamoyl (6), Me (3) Cinnamoyl chloride, KI catalyst
Thiazolo[3,2-a]quinazolin-5(4H)-one Thiazolo None specified Condensation with thiols

Pyridazinone Analogs

6-Chloro-5-methylpyridazin-3(2H)-one
  • Structure: Pyridazinone core (two adjacent nitrogen atoms) with chloro at 6 and methyl at 5.
  • Key Differences: The pyridazinone core lacks the aromaticity and nitrogen positioning of quinazolinone, leading to altered hydrogen-bonding and dipole moments. Similarity score of 0.84 indicates functional group resemblance but distinct core-driven properties .

Table 3: Core Heterocycle Comparison

Compound Core Structure Substituents Similarity Score
This compound Quinazolinone Cl (6), Me (5) Reference
6-Chloro-5-methylpyridazin-3(2H)-one Pyridazinone Cl (6), Me (5) 0.84

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